![molecular formula C16H14N2 B11964871 3-benzyl-5-phenyl-1H-pyrazole CAS No. 25142-45-4](/img/structure/B11964871.png)
3-benzyl-5-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring containing two adjacent nitrogen atoms, with benzyl and phenyl groups attached at the 3 and 5 positions, respectively. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with benzylideneacetone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
3-benzyl-5-phenyl-1H-pyrazole serves as a vital intermediate in the synthesis of various pharmaceutical agents. Notably, it has been identified for its anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs.
Case Study: Analgesic Activity
A study demonstrated that certain pyrazole derivatives showed superior analgesic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and indomethacin. The compounds displayed IC50 values indicating strong inhibition of COX enzymes, with selectivity indices suggesting potential for safer therapeutic profiles .
Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index |
---|---|---|---|
Compound A | 5.40 μM | 0.01 μM | 344.56 |
Compound B | 1.78 μM | 0.02 μM | 89.00 |
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals . Its efficacy in pest control and crop protection has been noted, contributing to enhanced agricultural productivity.
Example: Agrochemical Formulations
Research has shown that formulations containing this compound can effectively manage pest populations while minimizing environmental impact, thus supporting sustainable agricultural practices .
Material Science
The incorporation of this compound into polymer formulations has been studied for its ability to improve thermal stability and mechanical properties of materials. This application is particularly relevant in the development of high-performance materials used in various industrial sectors.
Data on Material Properties
Experimental data indicate that polymers modified with this compound exhibit enhanced durability under thermal stress compared to unmodified counterparts, making them suitable for demanding applications .
Biochemical Research
In biochemical studies, this compound is employed to investigate mechanisms of enzyme inhibition and receptor binding. Its role in understanding biological pathways and disease mechanisms is crucial for developing new therapeutic strategies.
Research Findings
Recent investigations have highlighted its potential as an inhibitor of histone deacetylase (HDAC) enzymes, which are implicated in various diseases including cancer and neurodegenerative disorders. Compounds derived from this pyrazole have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Mechanism | Target Enzyme | Effect |
---|---|---|
Inhibition | HDAC6 | Significant reduction in TNF-α levels |
Binding | COX Enzymes | Potent analgesic effects |
Mechanism of Action
The mechanism of action of 3-benzyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Uniqueness
3-Benzyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Benzyl-5-phenyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and metabolic regulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyrazole ring substituted with benzyl and phenyl groups. The molecular formula is C16H16N2, which contributes to its pharmacological potential.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation, specifically targeting pathways involved in tumor growth.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins.
2. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been documented in various studies. It has shown significant efficacy in reducing inflammation in animal models.
Study | Model | Result |
---|---|---|
Sivaramakarthikeyan et al. | AA rats | Inhibited hind paw swelling comparable to aspirin |
Nayak et al. | In vitro | IC50 values superior to celecoxib for COX-2 inhibition |
3. Metabolic Regulation
Recent investigations have revealed that this compound derivatives can enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. A notable compound identified from this series was found to increase insulin secretion via the activation of pancreatic and duodenal homeobox 1 (PDX-1) .
Case Study 1: Anticancer Potential
A specific derivative was tested against various cancer cell lines, showing a dose-dependent inhibition of cell growth. The study concluded that the compound's structural features are critical for its anticancer activity.
Case Study 2: Anti-inflammatory Mechanism
In a study focusing on human umbilical vein endothelial cells (HUVECs), the compound was shown to promote angiogenesis by increasing reactive oxygen species (ROS) and nitric oxide (NO) levels. This mechanism suggests potential therapeutic applications in ischemic diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to structural modifications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-benzyl-3-methyl-5-pyrazolone | Methyl group at position 3 | Anticancer properties |
N-benzyl-5-phenyl-1H-pyrazole | Similar pyrazole structure with different substitutions | Proangiogenic effects |
4-formyl derivatives | Formyl group at position 4 | Enhanced reactivity in biological systems |
Properties
CAS No. |
25142-45-4 |
---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-benzyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)11-15-12-16(18-17-15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18) |
InChI Key |
ZLVBMDHJLBYKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.